![molecular formula C17H22N6O B5304277 (4aS,8aR)-1-[2-(1H-imidazol-5-yl)ethyl]-6-pyrimidin-2-yl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one](/img/structure/B5304277.png)
(4aS,8aR)-1-[2-(1H-imidazol-5-yl)ethyl]-6-pyrimidin-2-yl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one
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Overview
Description
The compound (4aS,8aR)-1-[2-(1H-imidazol-5-yl)ethyl]-6-pyrimidin-2-yl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one is a complex organic molecule featuring multiple functional groups, including an imidazole ring, a pyrimidine ring, and a hexahydro-1,6-naphthyridin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-1-[2-(1H-imidazol-5-yl)ethyl]-6-pyrimidin-2-yl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the hexahydro-1,6-naphthyridin-2-one core, followed by the introduction of the pyrimidine and imidazole rings through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and reaction monitoring can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aR)-1-[2-(1H-imidazol-5-yl)ethyl]-6-pyrimidin-2-yl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one: undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are typically optimized to favor the desired transformation while minimizing side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the pyrimidine ring can produce dihydropyrimidines.
Scientific Research Applications
(4aS,8aR)-1-[2-(1H-imidazol-5-yl)ethyl]-6-pyrimidin-2-yl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4aS,8aR)-1-[2-(1H-imidazol-5-yl)ethyl]-6-pyrimidin-2-yl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Polycyclic Aromatic Compounds: Such as fluoranthene and benzo[ghi]perylene, used in the construction of organometallic sandwich systems.
Uniqueness
(4aS,8aR)-1-[2-(1H-imidazol-5-yl)ethyl]-6-pyrimidin-2-yl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one: is unique due to its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
(4aS,8aR)-1-[2-(1H-imidazol-5-yl)ethyl]-6-pyrimidin-2-yl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c24-16-3-2-13-11-22(17-19-6-1-7-20-17)8-5-15(13)23(16)9-4-14-10-18-12-21-14/h1,6-7,10,12-13,15H,2-5,8-9,11H2,(H,18,21)/t13-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFMHTVXLQIVTK-DZGCQCFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2C1CN(CC2)C3=NC=CC=N3)CCC4=CN=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]2[C@@H]1CN(CC2)C3=NC=CC=N3)CCC4=CN=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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